![molecular formula C27H23FN4O4S B611159 4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide CAS No. 1190836-34-0](/img/structure/B611159.png)
4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide
Overview
Description
The compound “4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide” is a fused heterocyclic kinase inhibitor . It is useful as a protein kinase inhibitor and therefore is useful for treating cancer and other protein kinase mediated diseases .
Synthesis Analysis
The synthesis of this compound involves linking 4-amino-3-fluorophenol with 2-phenylacetyl isothiocyanate . More details about the synthesis process can be found in the referenced patent .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as PubChem . These databases provide detailed information about the structure, including the molecular formula, which is C31H36FN7O3S for one of its forms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . These databases provide information such as the compound’s molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area .Scientific Research Applications
Antitumor Immunity
TAS-115 is an oral multi-receptor tyrosine kinase inhibitor that strongly inhibits kinases implicated in antitumor immunity, such as colony stimulating factor 1 receptor and vascular endothelial growth factor receptor . It has been found to upregulate interferon γ (IFNγ) and interleukin-2 secretion by T cells, suggesting that TAS-115 activates T cells . Gene expression analysis suggested that TAS-115 promoted M1 macrophage differentiation .
Gastric Cancer Treatment
TAS-115 has shown potential in the treatment of gastric cancer. It was found to prolong the lifespan in peritoneal dissemination mouse models of human gastric cancer cell line resistant to sunitinib . The prominent safety profile of TAS-115 can lead to more therapeutic benefit via a durable inhibition of angiogenesis .
Pulmonary Fibrosis Treatment
TAS-115 has shown potential in the treatment of pulmonary fibrosis. In a study, TAS-115 was found to be effective in patients with idiopathic pulmonary fibrosis (IPF) pre-treated with pirfenidone or nintedanib and treatment-naïve patients . TAS-115 showed acceptable tolerability and a manageable safety profile .
Modulation of Tumor Immune Microenvironment
TAS-115 has been found to modulate the tumor immune microenvironment. It promotes antitumor immunity and contributes to anti-PD-1 antibody therapy . In in vivo experiments, although TAS-115 exerted a moderate antitumor effect under immunodeficient conditions, this effect was enhanced under immunocompetent conditions .
Inhibition of Multiple Tyrosine Kinases
TAS-115 is a multi-kinase inhibitor that inhibits several kinases, including colony stimulating factor 1 receptor (CSF1R), vascular endothelial growth factor receptor (VEGFR), MET, and platelet-derived growth factor receptor (PDGFR) . This broad spectrum of inhibition makes TAS-115 a promising therapeutic agent for various diseases.
properties
IUPAC Name |
4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRNXRYWGDUDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide | |
CAS RN |
1190836-34-0 | |
Record name | TAS-115 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190836340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PAMUFETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2OL3Q4XRD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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